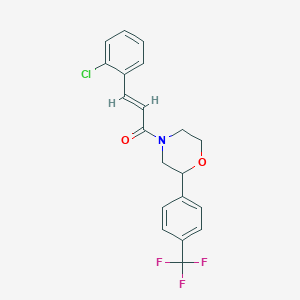
(E)-3-(2-chlorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H17ClF3NO2 and its molecular weight is 395.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the trifluoromethyl group and the morpholino moiety in its structure suggests enhanced lipophilicity and metabolic stability, which may contribute to its biological efficacy.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Chlorophenyl group : Enhances interaction with biological targets.
- Trifluoromethyl group : Known to increase biological activity due to its electron-withdrawing nature.
- Morpholino ring : Often associated with increased solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown promising results against various cancer cell lines:
- IC50 values : Several compounds demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | MCF-7 | 10.4 |
| 3e | MCF-7 | 5.4 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. It has been noted that similar structures exhibit inhibitory effects on cholinesterases and cyclooxygenase enzymes, which are crucial in various physiological processes and disease mechanisms:
- AChE Inhibition : Compounds related to this structure showed moderate inhibition with IC50 values ranging from 10 to 20 µM.
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| AChE | 3b | 19.2 |
| BChE | 3e | 13.2 |
| COX-2 | 3b | Moderate |
Antioxidant Activity
The antioxidant potential of the compound is also noteworthy. Trifluoromethyl-containing compounds often exhibit enhanced radical-scavenging activity due to their ability to stabilize free radicals through resonance stabilization .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : In silico studies suggest that the trifluoromethyl group forms strong interactions with target proteins, enhancing binding affinity.
- Enzyme Interaction : The morpholino moiety may facilitate better interaction with enzyme active sites, leading to effective inhibition.
Case Studies
A study conducted on a series of morpholino derivatives demonstrated that compounds with similar structures exhibited substantial anticancer activity and enzyme inhibition properties. For example, a derivative with a trifluoromethyl group displayed an IC50 value of 4.363 µM against HCT116 colon cancer cells, showcasing its potential as a therapeutic agent .
科学研究应用
Pharmacological Properties
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
- Anti-inflammatory Activity : Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one can act as antagonists for formyl peptide receptors (FPRs). These receptors are implicated in inflammatory responses, suggesting that this compound could be developed as an anti-inflammatory agent .
- CB1 Receptor Modulation : The compound has been noted for its ability to modulate cannabinoid receptor signaling pathways. This activity is relevant for developing treatments for obesity and metabolic disorders, as modulation of the CB1 receptor can influence appetite and energy balance .
Synthetic Methodologies
The synthesis of this compound involves several steps, often employing advanced organic synthesis techniques:
- Synthesis Techniques : The synthesis typically utilizes methods such as diazotization and condensation reactions to form the desired structure. For example, the reaction of morpholine derivatives with appropriate aldehydes or ketones under acidic conditions can yield the target compound in good yields .
- Optimization of Reaction Conditions : Research has shown that optimizing reaction conditions, such as temperature and solvent choice, can significantly enhance yield and purity. For instance, using specific reducing agents during the synthesis process can lead to higher efficiency .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Cancer Treatment : The compound's ability to inhibit FPR signaling may also extend to cancer therapies, where inflammation plays a critical role in tumor progression. By targeting these pathways, it could serve as a novel therapeutic agent in oncology .
- Neurological Disorders : Given its interaction with cannabinoid receptors, there is potential for this compound in treating neurological disorders where endocannabinoid signaling is disrupted. Its modulation of CB1 receptors may offer new avenues for managing conditions like anxiety and depression .
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3NO2/c21-17-4-2-1-3-14(17)7-10-19(26)25-11-12-27-18(13-25)15-5-8-16(9-6-15)20(22,23)24/h1-10,18H,11-13H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGLZCDIROLZRN-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













